molecular formula C10H9NS B8638054 3-[(Thiophen-2-yl)methyl]pyridine CAS No. 110823-85-3

3-[(Thiophen-2-yl)methyl]pyridine

Cat. No.: B8638054
CAS No.: 110823-85-3
M. Wt: 175.25 g/mol
InChI Key: LKQJRFLKRMSMHL-UHFFFAOYSA-N
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Description

3-[(Thiophen-2-yl)methyl]pyridine is a useful research compound. Its molecular formula is C10H9NS and its molecular weight is 175.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

110823-85-3

Molecular Formula

C10H9NS

Molecular Weight

175.25 g/mol

IUPAC Name

3-(thiophen-2-ylmethyl)pyridine

InChI

InChI=1S/C10H9NS/c1-3-9(8-11-5-1)7-10-4-2-6-12-10/h1-6,8H,7H2

InChI Key

LKQJRFLKRMSMHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CC2=CC=CS2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-(3-pyridylhydroxymethyl)thiophene (8.82 g, 46.2 mmol), prepared as in step 1, in acetic acid (50 mL) was added tin(II)chloride dihydrate (22.9 g, 101 mmol) and HCl gas was bubbled through the reaction mixture for about 10 min. The reaction mixture was stirred for 1.5 hours at ambient temperature, and the liquid was decanted, concentrated in vacuo to a volume of about 10 mL, and poured into H2O. The aqueous solution was made basic by the slow addition of saturated aqueous NaHCO3 and extracted with ethyl acetate/ether. The organic phase was dried over MgSO4, filtered, and concentrated in vacuo. Chromatography on silica gel (5% methanol/CHCl3) gave 2-(3-pyridylmethyl)thiophene (2.63 g).
Quantity
8.82 g
Type
reactant
Reaction Step One
Quantity
22.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 2-(3-pyridylhydroxymethyl)thiophene (8.82 g, 46.2 mmol), prepared as in step 1, in acetic acid (50 mL) was added tin(H)chloride dihydrate (22.9 g, 101 mmol) and HCl gas was bubbled through the reaction mixture for about 10 min. The reaction mixture was stirred for 1.5 hours at ambient temperature, and the liquid was decanted, concentrated in vacuo to a volume of about 10 mL, and poured into H2O. The aqueous solution was made basic by the slow addition of saturated aqueous NaHCO3 and extracted with ethyl acetate/ether. The organic phase was dried over MgSO4, filtered, and concentrated in vacuo. Chromatography on silica gel (5% methanol/CHCl3) gave 2-(3-pyridylmethyl)thiophene (2.63 g).
Quantity
8.82 g
Type
reactant
Reaction Step One
[Compound]
Name
tin(H)chloride dihydrate
Quantity
22.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

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